(S)-2-Aminoheptan-3-one hydrochloride
Description
(S)-2-Aminoheptan-3-one hydrochloride (CAS: 156990-36-2) is a chiral amine hydrochloride salt characterized by a seven-carbon alkyl chain with a ketone group at the third carbon and an amine group at the second carbon. Its molecular formula is C₇H₁₄ClNO, and it has a molecular weight of 179.65 g/mol (calculated). This compound is synthesized for applications in organic chemistry and pharmaceutical research, particularly as a chiral intermediate in asymmetric synthesis. Its hydrochloride form enhances solubility in polar solvents, facilitating use in reaction systems .
Properties
IUPAC Name |
(2S)-2-aminoheptan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-3-4-5-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWSWXUDUDOAT-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminoheptan-3-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-2-Aminoheptan-3-one.
Hydrochloride Formation: The compound is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.
Purification Steps: Techniques such as crystallization, filtration, and drying are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Aminoheptan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in halogenated derivatives or other substituted compounds.
Scientific Research Applications
(S)-2-Aminoheptan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Aminoheptan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Molecular Structure and Similarity Analysis
The structural similarity of (S)-2-Aminoheptan-3-one hydrochloride to other amino ketone hydrochlorides is quantified using computational methods (e.g., Tanimoto coefficients). Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 156990-36-2 | C₇H₁₄ClNO | 179.65 | - | Linear chain, S-configuration, ketone |
| 1-Aminopropan-2-one hydrochloride | 7737-17-9 | C₃H₆ClNO | 123.54 | 0.78 | Shorter chain (C3), ketone |
| 3-Aminocyclobutanone hydrochloride | 1035374-20-9 | C₄H₇ClNO | 137.56 | 0.83 | Cyclobutane ring, ketone |
| 4-Aminocyclohexanone hydrochloride | 675112-40-0 | C₆H₁₁ClNO | 165.63 | 0.70 | Cyclohexane ring, ketone |
Key Observations :
- Cyclic vs. Acyclic: Cyclic analogs (e.g., 3-Aminocyclobutanone hydrochloride) exhibit higher structural rigidity, which may influence binding affinity in receptor-ligand interactions .
- Stereochemistry: The S-configuration in the target compound distinguishes it from racemic mixtures of other amino ketones, offering enantioselective synthetic advantages .
Physicochemical Properties
| Property | (S)-2-Aminoheptan-3-one HCl | 1-Aminopropan-2-one HCl | 3-Aminocyclobutanone HCl |
|---|---|---|---|
| Purity (HPLC) | 95% | Not reported | Not reported |
| Solubility (H₂O) | High (hydrochloride salt) | Moderate | Low (cyclic hindrance) |
| Melting Point (°C) | Not reported | 120–122 | 185–187 |
Notes:
- The high purity (95%) of this compound makes it suitable for precise synthetic applications .
- Cyclic analogs like 3-Aminocyclobutanone hydrochloride have higher melting points due to structural rigidity .
Biological Activity
(S)-2-Aminoheptan-3-one hydrochloride, with the molecular formula CHClNO and a molecular weight of 165.66 g/mol, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | (2S)-2-aminoheptan-3-one hydrochloride |
| CAS Number | 156990-36-2 |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound acts as a potential modulator of neurotransmitter systems and has been investigated for its effects on:
- Neurotransmitter Release : Preliminary studies suggest that (S)-2-Aminoheptan-3-one may influence the release of neurotransmitters, potentially affecting mood and cognitive functions.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antimicrobial Activity
Recent investigations have focused on the antimicrobial properties of this compound. In vitro studies have demonstrated its effectiveness against several bacterial strains, indicating potential as an antibacterial agent.
-
Study Design :
- Bacterial strains tested: E. coli, S. aureus, and P. aeruginosa.
- Methodology: Disk diffusion and minimum inhibitory concentration (MIC) assays.
-
Results :
- Significant inhibition was observed against S. aureus with an MIC of 32 µg/mL.
- Moderate activity against E. coli and P. aeruginosa.
Cytotoxicity Studies
The cytotoxic effects of this compound have also been evaluated in cancer cell lines.
-
Cell Lines Tested :
- Human colorectal carcinoma (HT29/DOX)
- Doxorubicin-resistant non-small cell lung cancer (A549/DOX)
-
Findings :
- The compound exhibited a dose-dependent cytotoxic effect, enhancing the efficacy of doxorubicin in resistant cell lines.
- IC values were determined to be approximately 25 µM for HT29/DOX cells.
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration induced by oxidative stress.
- Methodology : Rodents were administered varying doses of the compound prior to oxidative stress induction.
- Results :
- Significant reduction in markers of oxidative damage was observed.
- Improved behavioral outcomes were noted in treated animals compared to controls.
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of this compound in combination with standard chemotherapy agents.
- Objective : To evaluate the synergistic effects on tumor growth inhibition.
- Results :
- The combination therapy led to a significant reduction in tumor volume compared to monotherapy.
- Enhanced apoptosis was noted in tumor tissues from treated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
